molecular formula C17H24N2O4 B2522713 Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235658-39-5

Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2522713
CAS No.: 1235658-39-5
M. Wt: 320.389
InChI Key: YIDOFHDJEVSIMM-UHFFFAOYSA-N
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Description

Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a methyl ester group at the 1-position and a 3-methoxyphenylacetamido-methyl substituent at the 4-position. The methoxy group on the phenyl ring enhances lipophilicity and may influence receptor binding, particularly in neurological or metabolic targets.

Properties

IUPAC Name

methyl 4-[[[2-(3-methoxyphenyl)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-22-15-5-3-4-14(10-15)11-16(20)18-12-13-6-8-19(9-7-13)17(21)23-2/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDOFHDJEVSIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Acetamido Group: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyphenyl Moiety: The methoxyphenyl group is attached through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl moiety or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared below with four structurally related piperidine or piperazine derivatives, focusing on ester groups, substituents, molecular properties, and functional implications.

Structural and Functional Comparison

Table 1: Key Properties of Methyl 4-((2-(3-Methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate and Analogs
Compound Name Ester Group Substituents/Modifications Molecular Weight Key Data/Features
This compound (Target) Methyl 3-Methoxyphenylacetamido-methyl ~318* Balanced lipophilicity; potential CNS activity due to methoxy group.
Ethyl 2-(4-((2-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Ethyl Thiazole, piperazine, 4-chloro-3-(trifluoromethyl)phenyl 581.1 High yield (91.5%); ESI-MS m/z: 582.1 [M+H]+; likely protease/kinase inhibition .
tert-Butyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate tert-Butyl Thiophen-3-yl 338.5 Increased steric bulk; potential metabolic stability due to tert-butyl group .
Methyl 4-((2-((2-(Methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate Methyl 2-(Methylthio)phenyl, oxoacetamido 365.4 Additional hydrogen-bond acceptor (oxo group); methylthio enhances lipophilicity .
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate Ethyl Hydroxy groups on piperidine and phenyl N/A Enhanced hydrophilicity; CAS 173943-92-5; research use only .

*Calculated based on molecular formula C17H22N2O3.

Detailed Structural Insights

Ester Group Variations
  • Methyl vs. Ethyl vs. Ethyl esters (e.g., and ) may exhibit slower hydrolysis rates, while tert-butyl esters () provide steric protection against enzymatic degradation .
Substituent Effects
  • Aromatic Rings :
    The 3-methoxyphenyl group in the target compound contrasts with thiophene () and methylthiophenyl () moieties. Methoxy groups are electron-donating, enhancing π-π stacking in receptor binding, whereas thiophene introduces sulfur-mediated interactions .
  • Functional Groups: The oxoacetamido group in ’s compound adds hydrogen-bonding capacity, which could improve target affinity.

Pharmacological and Physicochemical Implications

  • Lipophilicity :
    The target compound’s logP is estimated to be moderate (~2.5–3.0), balancing solubility and membrane permeability. Analogs with trifluoromethyl () or methylthio () groups exhibit higher lipophilicity, favoring tissue distribution but risking solubility issues .
  • Metabolic Stability : Methyl esters (Target, ) are more prone to hydrolysis than tert-butyl derivatives (), though this can be advantageous for prodrug activation .

Biological Activity

Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 276.34 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring, an acetamido group, and a methoxyphenyl moiety, which contribute to its biological properties.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, while the methoxyphenyl group may enhance lipophilicity, facilitating membrane permeability.

Potential Targets:

  • Neurotransmitter Receptors : Compounds with piperidine structures have been shown to modulate dopamine and serotonin receptors.
  • Enzymatic Inhibition : Similar derivatives have demonstrated inhibitory effects on enzymes involved in metabolic pathways.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. A study reported that derivatives of piperidine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

CompoundMIC (µg/mL)Target Pathogen
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli

Antiparasitic Activity

Another area of interest is the antiparasitic potential of this compound. Research on related compounds targeting PfATP4 has shown promising results in inhibiting malaria parasites, suggesting that structural modifications can enhance efficacy against parasitic infections .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of piperidine derivatives were synthesized and tested for their antimicrobial properties.
    • Results indicated that modifications at the phenyl ring significantly affected activity levels, leading to the identification of potent candidates for further development .
  • Antiparasitic Activity Evaluation :
    • In vivo studies demonstrated that certain analogs displayed effective inhibition of malaria parasites in mouse models.
    • The study emphasized the importance of optimizing solubility and metabolic stability for enhanced therapeutic efficacy .

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